Gadoteric acid - 72573-82-1

Gadoteric acid

Catalog Number: EVT-301803
CAS Number: 72573-82-1
Molecular Formula: C16H25GdN4O8
Molecular Weight: 558.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gadoteric acid, also known by its chemical name gadoterate meglumine, is a macrocyclic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI). [] It plays a crucial role in enhancing the quality of MRI images by increasing the signal intensity of tissues and fluids, allowing for improved visualization and characterization of anatomical structures and pathological processes. [, ] Gadoteric acid belongs to the class of macrocyclic GBCAs, characterized by their ring-shaped chelating structure that tightly binds the gadolinium ion, resulting in high stability and reduced risk of gadolinium release compared to linear GBCAs. [, , ]

Gadobutrol

Compound Description: Gadobutrol is a nonionic, macrocyclic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI). It exhibits a high degree of stability and a low risk for nephrogenic systemic fibrosis (NSF) [, ]. Gadobutrol is known for its rapid and pronounced enhancement properties, particularly in characterizing the perilymphatic spaces of the inner ear [, ].

References: , , , ,

Gadodiamide

Compound Description: Gadodiamide is a linear, nonionic GBCA used in MRI. While generally considered safe, it has been associated with a higher risk of gadolinium retention in tissues, particularly in patients with renal insufficiency [, ]. Studies in rats have shown that gadodiamide administration can lead to gadolinium accumulation in the skin, liver, and bone [].

Relevance: Unlike the macrocyclic structure of gadoteric acid, gadodiamide's linear structure contributes to its different pharmacokinetic properties and higher risk of gadolinium retention [, ]. This difference highlights the importance of chelate structure in GBCA design and safety, particularly regarding NSF risk. Despite these differences, both gadodiamide and gadoteric acid have demonstrated some level of toxicity in rat testis tissue [].

References: , ,

Gadopentetate dimeglumine

Compound Description: Gadopentetate dimeglumine is a linear, ionic GBCA widely used in MRI. It is generally safe but, like other linear agents, has been associated with a higher risk of NSF compared to macrocyclic agents [].

References: ,

Gadoxetate disodium

Compound Description: Gadoxetate disodium is a linear, ionic GBCA with a higher relaxivity compared to some other agents. It is generally safe but has been associated with a higher risk of gadolinium retention in specific tissues compared to macrocyclic GBCAs [, ].

Relevance: While both gadoxetate disodium and gadoteric acid are GBCAs, their structural and ionic characteristics differ significantly. Gadoxetate disodium's linear, ionic nature is associated with a higher risk of gadolinium retention [, ]. In contrast, gadoteric acid's macrocyclic, ionic structure leads to greater stability and a lower risk of NSF. Despite these differences, both agents have been investigated for their inhibitory effects on the paraoxonase 1 (PON1) enzyme, with gadoxetate disodium exhibiting a competitive inhibition mechanism [].

References: ,

Gadoteridol

Compound Description: Gadoteridol is a macrocyclic, nonionic GBCA used in MRI. Similar to gadoteric acid, it is associated with a low risk of NSF due to its stable macrocyclic structure [].

References:

Gadobenate dimeglumine

Compound Description: Gadobenate dimeglumine is a linear, ionic GBCA. While it effectively enhances MRI signals, it carries a higher risk of NSF compared to macrocyclic agents [].

Relevance: Gadobenate dimeglumine and gadoteric acid are both GBCAs, but their structural and ionic characteristics differ. Gadobenate dimeglumine's linear structure and ionic nature contribute to a higher risk of NSF [], whereas gadoteric acid's macrocyclic structure and ionic nature result in greater stability and a lower risk of NSF. Despite these differences, both agents have been investigated for their impact on fibroblast proliferation [].

References:

N-methylglucamine gadolinium ethylenediaminetetraacetic acid

Compound Description: N-methylglucamine gadolinium ethylenediaminetetraacetic acid is a linear, ionic GBCA. It is associated with a higher risk of NSF compared to macrocyclic agents [].

Relevance: This GBCA differs from gadoteric acid in its linear structure and ionic nature, contributing to a higher risk of NSF []. Its inclusion in the research highlights the importance of chelate stability and structure in GBCA design for minimizing the risk of NSF.

References:

Gadolinium trichloride

Compound Description: Gadolinium trichloride is an ionic gadolinium salt. It is not a GBCA but serves as a reference compound in research investigating the biological effects of gadolinium [].

Relevance: Unlike gadoteric acid, which is a chelated form of gadolinium, gadolinium trichloride represents free, ionic gadolinium. While not used clinically as an MRI contrast agent, it helps researchers understand the inherent toxicity of free gadolinium and the importance of chelation in reducing toxicity [].

References:

Gadolinium-Free Ultrasmall Nanostructured Positive Contrast

Compound Description: This compound refers to a novel class of MRI contrast agents under development that are free of gadolinium. These agents utilize ultrasmall paramagnetic nanoparticles (UPNs) decorated with iron oxide, designed to maximize relaxivity (r1) and minimize r2 [].

Relevance: Unlike gadoteric acid, which is a gadolinium-based contrast agent, this novel contrast agent is entirely gadolinium-free []. This difference is significant because it aims to address concerns related to gadolinium deposition in the body, particularly in patients with renal impairment. Research on this gadolinium-free alternative highlights the ongoing efforts to develop safer and more effective MRI contrast agents.

References:

Source and Classification

Gadoteric acid is synthesized from gadolinium oxide and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) in the presence of meglumine. This compound is categorized under the broader class of contrast agents used in MRI procedures. Its stability and safety profile make it a preferred choice among clinicians for diagnostic imaging.

Synthesis Analysis

The synthesis of gadoteric acid involves several steps that ensure high yield and purity. The typical method includes:

  1. Reagents: Gadolinium oxide, DOTA, and meglumine are the primary reagents.
  2. Solvent: Water is used as the solvent.
  3. Temperature Control: The reaction typically occurs at elevated temperatures (around 80°C) to facilitate dissolution and complexation.
  4. Sonication: Ultrasonic energy is applied to enhance mixing and reaction efficiency.
  5. pH Adjustment: The pH of the mixture is adjusted to between 6.5 and 8.2 to optimize the formation of the gadoteric acid complex.

For instance, one synthesis protocol involves mixing 0.393 g of DOTA with 0.195 g of meglumine in water, followed by the addition of 0.181 g of gadolinium oxide after initial sonication . This method yields high purity products with minimal side reactions.

Molecular Structure Analysis

Gadoteric acid has a complex molecular structure characterized by its macrocyclic framework:

  • Chemical Formula: C16H25GdN4O8C_{16}H_{25}GdN_{4}O_{8}
  • Molar Mass: Approximately 558.65 g/mol
  • Structure: The molecule consists of a central gadolinium ion coordinated to four acetate groups derived from DOTA, providing stability through chelation.

The macrocyclic structure significantly contributes to its low propensity for releasing free gadolinium ions, which can be toxic .

Chemical Reactions Analysis

Gadoteric acid participates in several chemical reactions primarily related to its use as a contrast agent:

  1. Chelation Reaction: The primary reaction involves the coordination of gadolinium ions with DOTA, forming a stable complex that prevents free gadolinium release.
  2. Dechelation: Under certain conditions (e.g., acidic environments), there may be a risk of dechelation where gadolinium ions could be released from the complex.
  3. Hydrolysis: Gadoteric acid can undergo hydrolysis in aqueous solutions, although this is generally minimal due to its stability.

The reactions are carefully controlled during synthesis to ensure that the final product maintains its integrity and efficacy as a contrast agent .

Mechanism of Action

The mechanism by which gadoteric acid enhances MRI images involves:

  • Magnetic Properties: Gadoteric acid exhibits paramagnetic properties due to the presence of gadolinium ions. When placed in a magnetic field during MRI scanning, it alters the relaxation times of nearby hydrogen nuclei in tissues.
  • Signal Enhancement: This alteration increases signal intensity (brightness) on MRI scans, allowing for better visualization of vascular structures and lesions.

The effectiveness of gadoteric acid as a contrast agent is attributed to its high relaxivity properties compared to other agents .

Physical and Chemical Properties Analysis

Gadoteric acid exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: Exhibits high thermodynamic stability with minimal risk of dechelation under physiological conditions.
  • pH Range: Optimal pH for stability ranges from 6.5 to 8.0.

These properties contribute to its suitability for intravenous administration during imaging procedures .

Applications

Gadoteric acid is primarily used in medical imaging:

  • Magnetic Resonance Imaging (MRI): It serves as a contrast agent to improve image quality during scans, particularly for detecting tumors, lesions, and vascular irregularities.
  • Clinical Use: It is administered intravenously and has been shown to be effective in various patient populations with minimal adverse effects.

Moreover, ongoing research explores potential applications beyond traditional imaging, including its role in targeted drug delivery systems due to its chelating properties .

Properties

CAS Number

72573-82-1

Product Name

Gadoteric acid

IUPAC Name

2-[4,7-bis(carboxylatomethyl)-10-(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)

Molecular Formula

C16H25GdN4O8

Molecular Weight

558.6 g/mol

InChI

InChI=1S/C16H28N4O8.Gd/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);/q;+3/p-3

InChI Key

GFSTXYOTEVLASN-UHFFFAOYSA-K

SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Synonyms

Gadoteric acid;Gadoteric;Gadolinium 2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetic acid;Gadolinate(1-),[1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetato(4-)-kN1,kN4,kN7,kN10,kO1,kO4,kO7,kO10]-, hydrogen (1:1)

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.